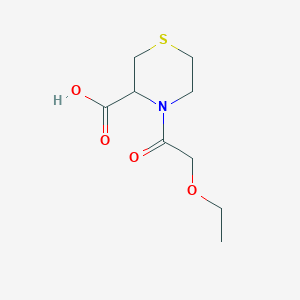![molecular formula C8H4BrNO2 B15205918 2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)
2-Bromobenzo[d]oxazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromobenzo[d]oxazole-5-carbaldehyde is a chemical compound that belongs to the class of heterocyclic compounds known as benzoxazoles. These compounds are characterized by a benzene ring fused to an oxazole ring. The presence of a bromine atom at the 2-position and an aldehyde group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-5-carbaldehyde typically involves the bromination of benzo[d]oxazole followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromine.
For the formylation step, Vilsmeier-Haack reaction is often employed. This involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction conditions typically include heating the mixture to moderate temperatures to facilitate the formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.
化学反応の分析
Types of Reactions
2-Bromobenzo[d]oxazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-Bromobenzo[d]oxazole-5-carboxylic acid.
Reduction: 2-Bromobenzo[d]oxazole-5-methanol.
Substitution: Various substituted benzoxazoles depending on the nucleophile used.
科学的研究の応用
2-Bromobenzo[d]oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-Bromobenzo[d]oxazole-5-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets.
類似化合物との比較
Similar Compounds
2-Chlorobenzo[d]oxazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Fluorobenzo[d]oxazole-5-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
2-Iodobenzo[d]oxazole-5-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-Bromobenzo[d]oxazole-5-carbaldehyde makes it more reactive in substitution reactions compared to its chloro and fluoro analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive halogen is required.
特性
分子式 |
C8H4BrNO2 |
|---|---|
分子量 |
226.03 g/mol |
IUPAC名 |
2-bromo-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-4H |
InChIキー |
MJKQADYYFSBDAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)
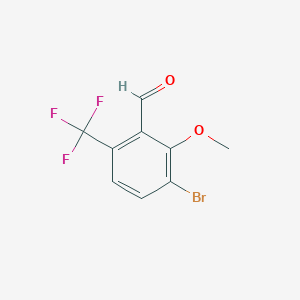
![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)
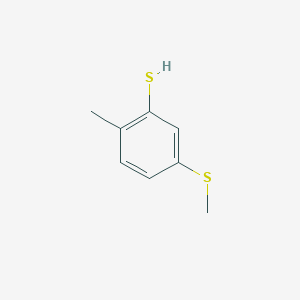

![1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one](/img/structure/B15205868.png)
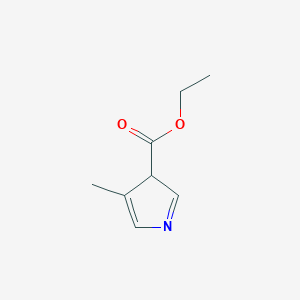
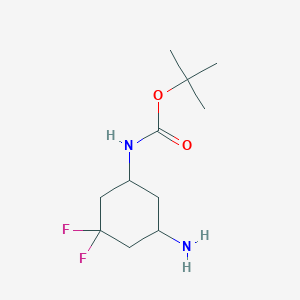
![(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B15205893.png)
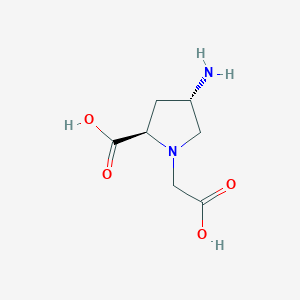
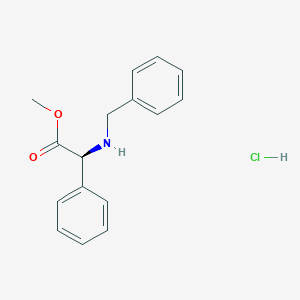

![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)
